molecular formula C4H9N3O4 B12084234 Homoalanosine CAS No. 17111-47-6

Homoalanosine

Cat. No.: B12084234
CAS No.: 17111-47-6
M. Wt: 163.13 g/mol
InChI Key: RMTXCTHJOJRMCZ-SREVYHEPSA-N
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Description

Homoalanosine is a naturally occurring amino acid derivative with significant herbicidal activity. It was isolated from the culture filtrate of the bacterium Streptomyces galilaeus. The chemical structure of this compound is L-2-amino-4-nitrosohydroxyaminobutyric acid . This compound has shown high effectiveness against weeds such as common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homoalanosine involves the nitrosation of amino acid derivatives. The specific synthetic route and reaction conditions for this compound are not extensively documented in the literature. general methods for the preparation of similar amino acid derivatives typically involve the use of nitrosating agents under controlled conditions to introduce the nitroso group .

Industrial Production Methods

Given its biological origin, large-scale production may involve fermentation processes using Streptomyces galilaeus cultures, followed by extraction and purification of the compound from the culture filtrate .

Chemical Reactions Analysis

Types of Reactions

Homoalanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Homoalanosine has several scientific research applications, including:

    Chemistry: Used as a model compound to study nitrosation and related reactions.

    Biology: Investigated for its herbicidal activity and potential use in crop protection.

    Medicine: Explored for its potential antimicrobial properties.

Mechanism of Action

Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The exact molecular targets and pathways involved are not fully elucidated. its systemic herbicidal activity suggests that it interferes with essential biochemical pathways in plants .

Comparison with Similar Compounds

Homoalanosine can be compared with other similar amino acid derivatives, such as:

This compound is unique due to its specific nitrosohydroxyaminobutyric acid structure and its high herbicidal activity at low concentrations .

Properties

CAS No.

17111-47-6

Molecular Formula

C4H9N3O4

Molecular Weight

163.13 g/mol

IUPAC Name

(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6-

InChI Key

RMTXCTHJOJRMCZ-SREVYHEPSA-N

Isomeric SMILES

C(C/[N+](=N/O)/[O-])C(C(=O)O)N

Canonical SMILES

C(C[N+](=NO)[O-])C(C(=O)O)N

Origin of Product

United States

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